molecular formula C15H12F2N2O B14924475 4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine

4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B14924475
M. Wt: 274.26 g/mol
InChI Key: MBPHCNZKUPSNRN-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)isoxazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine
  • 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)isoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its difluoromethyl group enhances its metabolic stability and bioavailability compared to similar compounds .

Properties

Molecular Formula

C15H12F2N2O

Molecular Weight

274.26 g/mol

IUPAC Name

4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C15H12F2N2O/c1-8-3-5-10(6-4-8)12-7-11(14(16)17)13-9(2)19-20-15(13)18-12/h3-7,14H,1-2H3

InChI Key

MBPHCNZKUPSNRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(F)F

Origin of Product

United States

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